

JMV 449 Acetate: A Technical Guide to a Potent Neurotensin Analog

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Compound of Interest

Compound Name: *JMV 449 acetate*

Cat. No.: *B10825024*

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Abstract

JMV 449 acetate is a potent and metabolically stable neurotensin (NT) analog that has garnered significant interest within the scientific community. As a high-affinity agonist for neurotensin receptors, particularly the NTS1 receptor, JMV 449 exhibits a range of pronounced physiological effects, including the induction of hypothermia, analgesia, and neuroprotection. Its modified peptide structure, featuring a reduced peptide bond, confers enhanced resistance to enzymatic degradation, making it a valuable tool for investigating the physiological roles of the neurotensin system and a potential lead compound in drug development. This technical guide provides a comprehensive overview of **JMV 449 acetate**, including its core pharmacological data, detailed experimental protocols for its characterization, and an exploration of its mechanism of action through signaling pathway diagrams.

Core Pharmacological Data

JMV 449 is a pseudopeptide analog of the C-terminal fragment of neurotensin, NT(8-13). Its structure incorporates a reduced peptide bond [CH₂-NH] between the first two lysine residues, which significantly increases its stability.^{[1][2]}

Chemical and Physical Properties:

Property	Value	Reference
Molecular Formula	C40H70N8O9	[3]
Molecular Weight	807.03 g/mol	[3]
Sequence	H-Lys-ψ(CH ₂ NH)-Lys-Pro-Tyr-Ile-Leu-OH	[2]
CAS Number	141863-45-8	[3]

Pharmacological Activity:

Parameter	Value	Assay Conditions	Reference
IC50	0.15 nM	Inhibition of [125I]-Neurotensin binding to neonatal mouse brain homogenates	[3]
EC50	1.9 nM	Contraction of guinea pig ileum	[3]

Experimental Protocols

Radioligand Binding Assay for Neurotensin Receptor Affinity

This protocol is adapted from the methodologies used to characterize neurotensin receptor ligands.

Objective: To determine the binding affinity (IC₅₀) of **JMV 449 acetate** for neurotensin receptors using a competitive radioligand binding assay.

Materials:

- Radioligand: [³H]-Neurotensin or [¹²⁵I]-Neurotensin

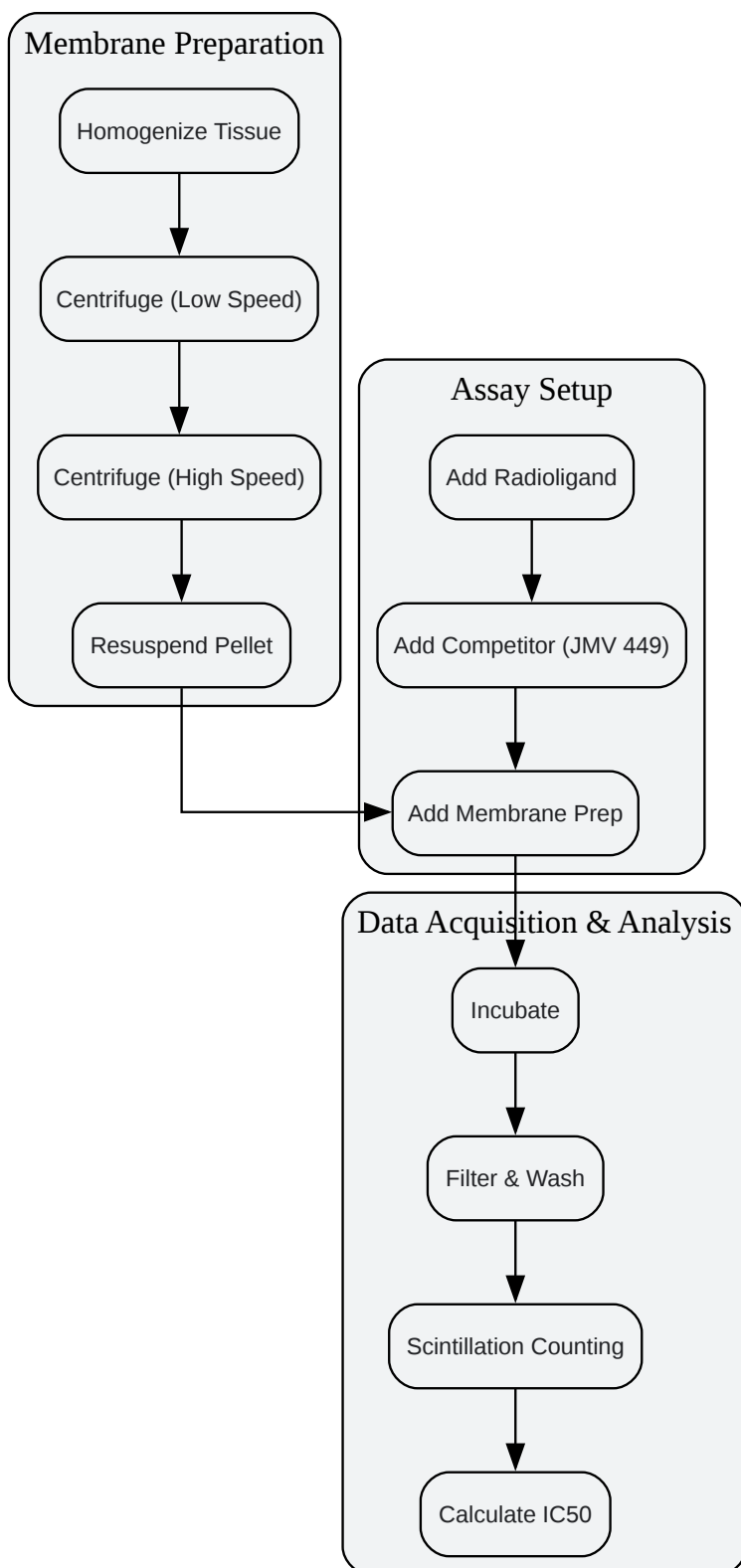
- Tissue Preparation: Neonatal mouse brain homogenates or cells expressing the neurotensin receptor (e.g., HT-29 cells).
- Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.2% Bovine Serum Albumin (BSA), and a protease inhibitor cocktail (e.g., bacitracin 100 µg/mL).
- Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
- Competitor: **JMV 449 acetate**.
- Non-specific binding control: High concentration of unlabeled neurotensin (e.g., 1 µM).
- Glass fiber filters (e.g., Whatman GF/B).
- Scintillation fluid and a scintillation counter.

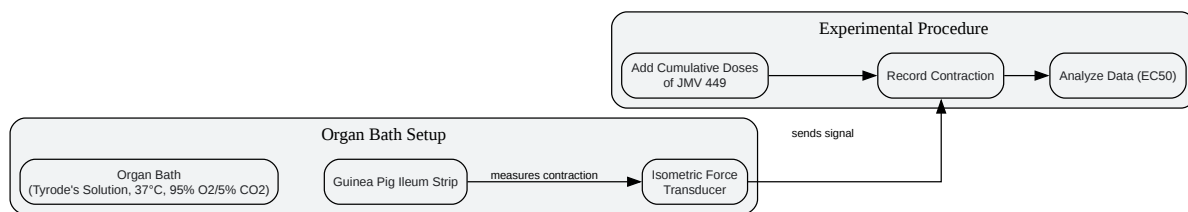
Procedure:

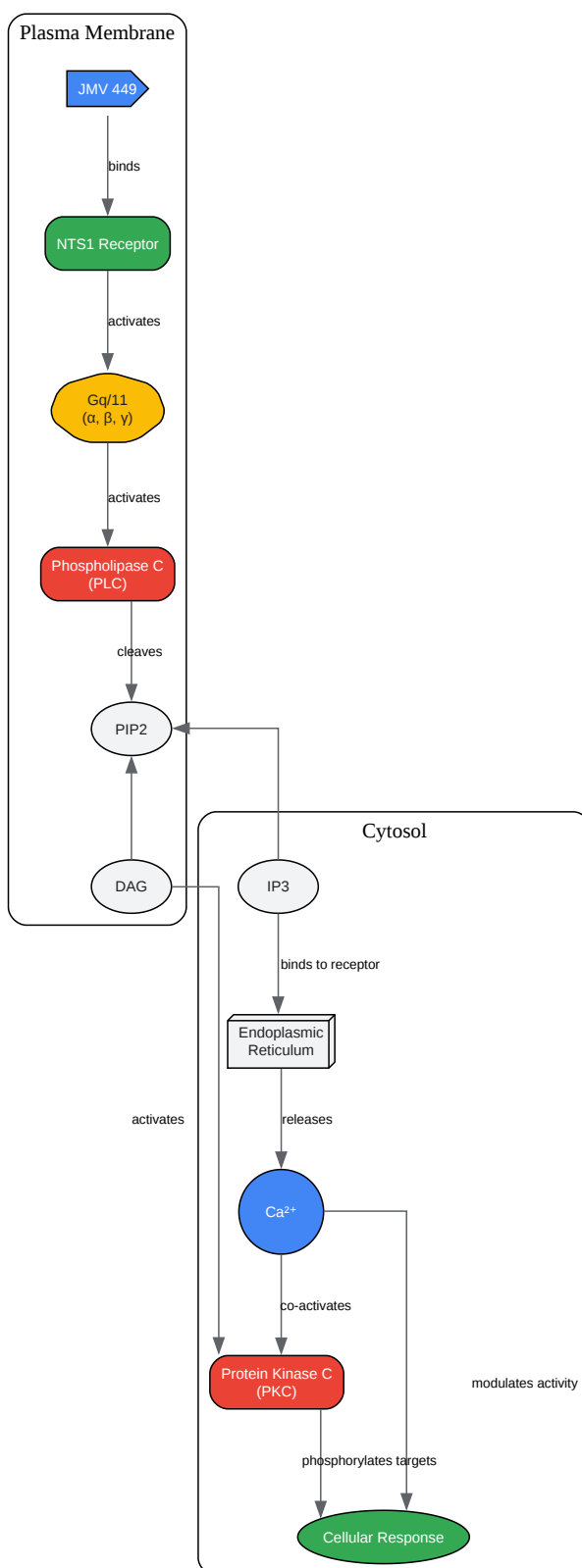
- Membrane Preparation: Homogenize neonatal mouse brains in ice-cold sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4). Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet (crude membrane fraction) in the binding buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
- Assay Setup: In a 96-well plate, add the following in triplicate:
 - Total Binding: 50 µL of binding buffer, 50 µL of radioligand solution, and 100 µL of membrane preparation.
 - Non-specific Binding: 50 µL of unlabeled neurotensin (1 µM), 50 µL of radioligand solution, and 100 µL of membrane preparation.
 - Competition Binding: 50 µL of varying concentrations of **JMV 449 acetate**, 50 µL of radioligand solution, and 100 µL of membrane preparation.
- Incubation: Incubate the plate at room temperature (or 4°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.

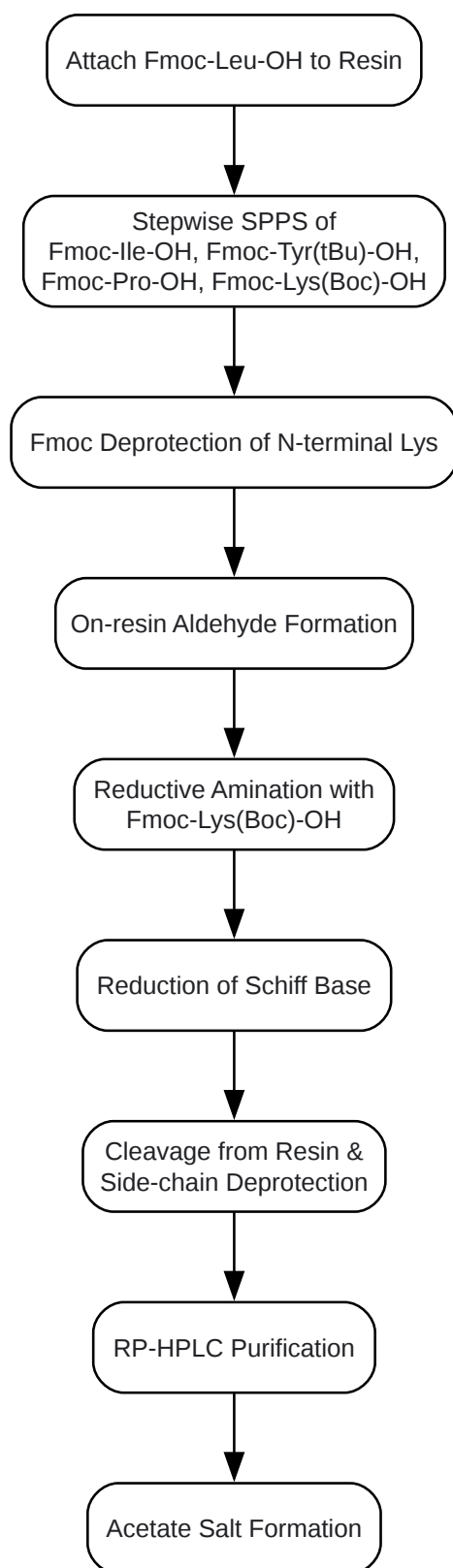
- **Filtration:** Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
- **Quantification:** Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a beta or gamma counter.
- **Data Analysis:** Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the **JMV 449 acetate** concentration. Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).

Workflow for Radioligand Binding Assay:









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